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2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol

Cat. No.: B13362393
M. Wt: 194.23 g/mol
InChI Key: QNDZOBZHSUMVSM-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis Research

The significance of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol in modern organic synthesis lies in its potential to serve as a precursor to a diverse array of heterocyclic compounds. The presence of the epoxide and alcohol functionalities allows for controlled, regioselective, and stereoselective reactions to construct intricate molecular frameworks. The ortho-disposition of the oxiran-2-ylmethoxy and the 2-hydroxyethyl substituents on the phenyl ring is particularly noteworthy, as it pre-organizes the molecule for potential intramolecular cyclization reactions, offering a direct route to valuable chromane (B1220400) and other benzopyran derivatives. These structural motifs are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

Historical Trajectories and Evolution of Epoxide and Phenolic Ether Chemistry in Advanced Synthesis

The journey to understanding the utility of compounds like this compound is built upon a rich history of epoxide and phenolic ether chemistry. The discovery of the Williamson ether synthesis in 1850 provided a foundational method for the formation of ethers, including the phenolic ether linkage present in the target molecule. wikipedia.org This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone of organic synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com

The chemistry of epoxides, three-membered cyclic ethers, has also seen remarkable development. Their inherent ring strain makes them highly reactive towards nucleophiles, a property that has been extensively exploited in organic synthesis. The development of stereoselective epoxidation methods, such as the Sharpless epoxidation, has further enhanced the utility of epoxides as chiral building blocks for the synthesis of complex molecules. The ring-opening of epoxides can proceed under both acidic and basic conditions, offering a versatile handle for introducing new functional groups with defined stereochemistry.

Strategic Positioning of this compound as a Bifunctional Building Block

The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The epoxide can undergo ring-opening with a variety of nucleophiles, such as amines, thiols, and other alcohols, to introduce diverse side chains. Simultaneously, or in a subsequent step, the primary alcohol can be oxidized, esterified, or converted into a leaving group for further substitution reactions.

Crucially, the proximate arrangement of the reactive groups allows for intramolecular reactions. For instance, under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the epoxide ring to form a six-membered chromane ring system. This intramolecular cyclization is a powerful strategy for the rapid construction of this important heterocyclic core. The resulting chroman-3-ol (B1617384) can then be further functionalized.

Below is an interactive data table summarizing the key reactive sites and potential transformations of this compound.

Functional GroupReactive SitePotential TransformationsResulting Functional Group(s)
Epoxide (Oxirane)Carbon atoms of the ringNucleophilic ring-opening (e.g., with amines, alcohols, thiols)β-Amino alcohol, β-alkoxy alcohol, β-thio alcohol
Primary AlcoholOxygen atom, Carbon atomOxidation, Esterification, Etherification, Conversion to leaving groupAldehyde, Carboxylic acid, Ester, Ether, Alkyl halide
Aromatic RingOrtho, para positionsElectrophilic aromatic substitutionSubstituted aromatic ring
Entire MoleculeHydroxyl and Epoxide groupsIntramolecular cyclizationChroman-3-ol

Overview of Current Academic Research Frontiers Pertaining to the Compound

While specific academic research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs and bifunctional nature align with several active areas of research. The synthesis of substituted chromanes, for instance, is a field of continuous interest due to the broad spectrum of biological activities exhibited by this class of compounds. nih.govnih.govchemrxiv.org Research in this area often focuses on developing novel catalytic methods for the efficient and stereoselective construction of the chromane skeleton.

Furthermore, the development of novel bifunctional building blocks for diversity-oriented synthesis is a key theme in medicinal chemistry and drug discovery. Compounds like this compound are ideal candidates for the construction of compound libraries for high-throughput screening. The ability to introduce diversity at multiple points of the molecule (through epoxide ring-opening and alcohol functionalization) makes it a valuable tool for exploring chemical space and identifying new bioactive molecules. The synthesis of oxiran-2-ylmethoxy derivatives of various heterocyclic systems has been explored for potential pharmacological applications, such as β-adrenolytics. nih.gov This suggests a potential avenue for future research involving the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B13362393 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)phenyl]ethanol

InChI

InChI=1S/C11H14O3/c12-6-5-9-3-1-2-4-11(9)14-8-10-7-13-10/h1-4,10,12H,5-8H2

InChI Key

QNDZOBZHSUMVSM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CCO

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 2 Oxiran 2 Ylmethoxy Phenyl Ethan 1 Ol

Retrosynthetic Analysis for Complex Molecular Architectures Incorporating the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol, the analysis reveals two primary bond disconnections that simplify the structure into key synthons.

The first critical disconnection is at the ether linkage, suggesting a precursor phenol (B47542) and an alkyl halide. This approach is based on the well-established Williamson ether synthesis. The second key disconnection is within the oxirane (epoxide) ring, which can be retrosynthetically cleaved to a diol or a halohydrin, indicating a forward synthesis from an alkene or a halohydrin.

This analysis leads to two main synthetic pathways:

Pathway A : Formation of the ether linkage first, followed by the creation of the epoxide ring.

Pathway B : Pre-formation of a side chain containing the epoxide, which is then attached to the phenolic precursor.

These strategies are central to the synthesis of related pharmacologically active molecules, such as Carvedilol, where this compound serves as a crucial building block. niscpr.res.inderpharmachemica.comjetir.orggoogle.comgoogle.com

Development of Classical Synthetic Routes and Reaction Conditions

Classical organic synthesis provides a robust toolbox for the construction of this compound. The primary methods involve the sequential formation of the ether and epoxide functionalities.

Epoxide Ring Formation Techniques (e.g., from Halohydrins or Olefins)

The formation of the epoxide ring is a critical step in the synthesis. Two principal methods are commonly employed:

From Halohydrins : This is a widely used and efficient method for creating epoxides. wikipedia.orgorganicchemistrytutor.com The process involves an intramolecular SN2 reaction of a vicinal halohydrin. organicchemistrytutor.comucalgary.calibretexts.org The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the three-membered epoxide ring. wikipedia.orgucalgary.ca

From Olefins (Alkenes) : Epoxidation of an alkene is another fundamental route. This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene. libretexts.org

Precursor TypeReagentsMechanismKey Features
HalohydrinBase (e.g., NaOH, KOH)Intramolecular SN2High efficiency, stereospecific. wikipedia.orgorganicchemistrytutor.comucalgary.ca
OlefinPeroxy Acid (e.g., m-CPBA)Concerted Oxygen TransferStereospecific, widely applicable. organicchemistrytutor.comlibretexts.org

Phenolic Etherification Strategies (e.g., Williamson Ether Synthesis Analogs)

The Williamson ether synthesis is the cornerstone for forming the ether linkage in this compound. chemistnotes.combyjus.com This method involves the reaction of a phenoxide ion with a primary alkyl halide. francis-press.comyoutube.com

In the context of synthesizing the target molecule, 2-(hydroxyphenyl)ethanol would be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. chemistnotes.comorganic-synthesis.com This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon unit that will form the glycidyl (B131873) ether portion, such as epichlorohydrin (B41342). The reaction is an SN2 displacement, and for it to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. byjus.comyoutube.com

Alcohol Functionalization and Derivatization Methods

The primary alcohol group in this compound offers a site for further functionalization. While this specific compound is often a final intermediate for subsequent reactions, the alcohol can be derivatized if necessary. Standard organic chemistry techniques can be applied, such as conversion to esters, ethers, or halides. For instance, in broader synthetic schemes, this alcohol could be protected during other reaction steps and then deprotected, or it could be oxidized to an aldehyde or carboxylic acid. Halohydrin dehalogenases can also be used for the enzymatic production of a range of β-substituted alcohols from epoxides, highlighting the versatility of this functional group. nih.gov

Catalytic Approaches in the Synthesis of this compound and Related Epoxides

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Asymmetric Synthesis of Chiral Epoxide Moieties

Since many pharmaceutical compounds are chiral, the asymmetric synthesis of the epoxide moiety is of significant importance. This allows for the selective production of one enantiomer, which may have the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Several catalytic systems have been developed for asymmetric epoxidation:

Sharpless Asymmetric Epoxidation : This is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. wikipedia.orglibretexts.org The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). libretexts.orgyoutube.com The choice of the (+)- or (-)-DET ligand determines which enantiomer of the epoxide is formed. libretexts.org

Jacobsen-Katsuki Epoxidation : This method is effective for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen complex as the catalyst. wikipedia.org

Shi Epoxidation : This technique employs a chiral ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ, which then carries out the asymmetric epoxidation of a wide range of alkenes. wikipedia.org

Vanadium-Based Catalysts : Chiral vanadium complexes have also been shown to catalyze the asymmetric epoxidation of allylic alcohols, providing good to high stereoselectivities. acs.org

These catalytic methods offer powerful tools for controlling the stereochemistry of the epoxide ring in intermediates like this compound, which is crucial for the synthesis of enantiomerically pure final drug products.

Catalytic SystemSubstrateKey ReagentsOutcome
Sharpless EpoxidationAllylic AlcoholsTi(O-iPr)4, DET, TBHPHigh enantioselectivity. wikipedia.orglibretexts.orgyoutube.com
Jacobsen-Katsuki EpoxidationUnfunctionalized OlefinsChiral Mn-salen complexEnantioselective epoxidation. wikipedia.org
Shi EpoxidationVarious AlkenesChiral Ketone, OxoneOrganocatalytic asymmetric epoxidation. wikipedia.org
Vanadium CatalysisAllylic AlcoholsChiral Vanadium ComplexesGood to high stereoselectivities. acs.org

Transition Metal Catalysis and Organocatalysis in C-C and C-Heteroatom Bond Formations

The synthesis of this compound involves the formation of a key C-O ether bond (a C-heteroatom bond) between the phenolic oxygen of a precursor like 2-(2-hydroxyphenyl)ethan-1-ol and a glycidyl group. Both transition metal catalysis and organocatalysis offer powerful tools for such transformations, often providing high efficiency and selectivity.

Transition Metal Catalysis: Transition metal complexes, particularly those based on palladium, copper, and rhodium, are widely used for C-O bond formation. For a synthesis analogous to that of the target compound, a palladium-catalyzed coupling reaction could be employed. For instance, the coupling of 2-(2-hydroxyphenyl)ethan-1-ol with a glycidyl halide or tosylate could be facilitated by a palladium catalyst, which is known to enable such reactions under milder conditions than traditional methods. While specific catalysts for this exact substrate are not documented, typical systems involve a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. These catalytic systems are crucial in modern organic synthesis for their ability to form bonds that are otherwise difficult to achieve. researchgate.net

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of synthesizing the target compound, an organocatalyst could be used to facilitate the enantioselective opening of a symmetric epoxide or the asymmetric alkylation of the precursor phenol. Chiral phosphoric acids, for example, are known to catalyze various asymmetric reactions involving C-O bond formation. mdpi.com They function by activating the electrophile and organizing the transition state through a network of hydrogen bonds, which can control the stereochemical outcome. mdpi.com Similarly, chiral amine or thiourea-based catalysts could be envisioned to promote the key etherification step with high enantioselectivity, a critical consideration for pharmacologically active molecules. beilstein-journals.org The Morita–Baylis–Hillman (MBH) reaction is another prominent C-C bond-forming tool with excellent atom economy, often facilitated by organocatalysts. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of a molecule like this compound can be designed to align with these principles.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: Many organic reactions can be performed under solvent-free or "neat" conditions, often accelerated by grinding (mechanochemistry) or heating. beilstein-journals.orgnih.gov For the synthesis of the target ether, reacting the solid phenolic precursor with liquid epichlorohydrin in the presence of a solid base and a phase-transfer catalyst could potentially proceed without a bulk solvent. cmu.edu Such solvent-free approaches simplify workup procedures, reduce waste, and can sometimes lead to higher reaction rates and yields. mdpi.comrsc.org The use of boric acid as a safe, readily available catalyst under solvent-free conditions has proven effective for preparing related compounds. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, green chemistry advocates for the use of environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). unibo.itnih.gov The etherification step to form the target compound could potentially be conducted in an aqueous medium using a phase-transfer catalyst to bring the organic reactants together. Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. cmu.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. rsc.org

Strategies for High Atom Economy: Addition and rearrangement reactions are considered 100% atom-economical because all reactant atoms are incorporated into the final product. rsc.org While the key etherification step in the synthesis of this compound is a substitution reaction, which is inherently less atom-economical, its efficiency can be maximized. The ideal synthesis would involve the direct addition of the phenolic hydroxyl group across an activated epoxide precursor, minimizing byproducts.

Waste Minimization: The use of catalytic reagents over stoichiometric ones is a cornerstone of waste minimization. rsc.org Both transition metal and organocatalysts are used in small quantities and can often be recycled and reused, drastically reducing the waste generated compared to reactions that require a full equivalent of a reagent. nih.gov For example, a traditional Williamson ether synthesis might use a full equivalent of a strong base like sodium hydride, producing hydrogen gas and sodium salt waste. A catalytic approach could achieve the same transformation with only a small amount of catalyst, generating significantly less waste.

Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities

A comparative analysis of potential synthetic routes to this compound highlights the trade-offs between different methodologies.

Methodology Potential Efficiency Regioselectivity Stereoselectivity Key Considerations
Traditional Williamson Ether Synthesis Moderate to HighHigh (O-alkylation)Low (unless chiral starting materials are used)Uses stoichiometric base, generating significant salt waste.
Transition Metal Catalysis High to ExcellentHighModerate to High (depends on ligand)Requires screening of catalysts and ligands; potential for metal contamination in the product.
Organocatalysis Good to HighHighExcellent (enantioselective)Metal-free; catalyst loading can be higher than with transition metals.
Solvent-Free / Mechanochemistry Good to ExcellentHighLow to ModerateEnvironmentally friendly, reduces solvent waste; may require specialized equipment (ball mill).

Efficiency: Transition metal-catalyzed reactions often provide the highest yields in the shortest reaction times. Solvent-free methods can also be highly efficient. researchgate.net

Regioselectivity: The primary challenge in the synthesis of the target compound is ensuring exclusive O-alkylation of the phenolic hydroxyl group over the primary alcohol. The higher acidity of the phenol makes it more nucleophilic under basic conditions, generally ensuring high regioselectivity. However, protecting the primary alcohol might be necessary in some routes.

Stereoselectivity: The oxirane ring contains a chiral center. Achieving high stereoselectivity is a major goal, especially for pharmaceutical applications. Asymmetric organocatalysis is arguably the most powerful strategy for establishing this chirality with high enantiomeric excess (ee). While chiral transition metal complexes can also be effective, organocatalysis avoids the issue of metal contamination.

Chemical Reactivity and Mechanistic Transformations of 2 2 Oxiran 2 Ylmethoxy Phenyl Ethan 1 Ol

Epoxide Ring-Opening Reactions

The high reactivity of the epoxide ring is a consequence of its significant ring strain, which includes both angle and torsional strain. chemistrysteps.com This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. chemistrysteps.comlumenlearning.com

Nucleophilic Ring Opening Mechanisms and Product Divergence

Under neutral or basic conditions, the epoxide ring of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol can be opened by a direct nucleophilic attack. This reaction proceeds via a classic SN2 mechanism. chemistrysteps.comjsynthchem.com The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the carbon-oxygen bond and the formation of an alkoxide intermediate. chemistrysteps.com A subsequent protonation step, typically during an aqueous workup, yields the final di-functional product. chemistrysteps.com

The versatility of this reaction lies in the wide array of strong nucleophiles that can be employed, leading to significant product divergence. The choice of nucleophile directly determines the new functionality incorporated into the molecule. For instance, organometallic reagents can be used to form new carbon-carbon bonds, while amines or thiols can introduce nitrogen or sulfur atoms, respectively. chemistrysteps.comkhanacademy.orgnih.gov

NucleophileReagent ExampleExpected Major ProductReaction Conditions
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-(2-((3-methoxy-2-hydroxypropoxy)phenyl)ethan-1-olBasic/Anhydrous
AmineAmmonia (NH₃)2-(2-((3-amino-2-hydroxypropoxy)phenyl)ethan-1-olNeutral/Basic
ThiolateSodium thiophenoxide (NaSPh)2-(2-((2-hydroxy-3-(phenylthio)propoxy)phenyl)ethan-1-olBasic/Anhydrous
HydrideLithium aluminum hydride (LiAlH₄)2-(2-(2-hydroxypropoxy)phenyl)ethan-1-olAnhydrous, followed by aqueous workup
OrganometallicPhenylmagnesium bromide (PhMgBr)2-(2-((2-hydroxy-3-phenylpropoxy)phenyl)ethan-1-olAnhydrous, followed by aqueous workup

Electrophilic Ring Opening Mechanisms and Catalysis

In an acidic environment, the epoxide ring-opening mechanism is altered. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, which significantly enhances the electrophilicity of the ring's carbon atoms by turning the oxygen into a better leaving group. chemistrysteps.comjsynthchem.com This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. chemistrysteps.com

The mechanism under acidic conditions is considered a hybrid between SN1 and SN2. lumenlearning.com The C-O bond begins to break before the nucleophile fully attacks, resulting in a transition state with substantial carbocation-like character on the carbon atoms. youtube.com This partial positive charge develops preferentially on the carbon atom that can best stabilize it. d-nb.info

In addition to Brønsted acids, Lewis acids such as aluminum triflate or ytterbium(III) triflate are effective catalysts for epoxide ring-opening. researchgate.net They coordinate to the epoxide oxygen, polarizing the C-O bonds and activating the ring toward nucleophilic attack in a manner similar to protonation. jsynthchem.comresearchgate.net

Stereochemical Control and Regioselectivity in Ring Opening

The outcomes of epoxide ring-opening reactions are governed by strict stereochemical and regiochemical principles.

Stereochemistry : The ring-opening reaction, whether under basic or acidic conditions, proceeds with an inversion of configuration at the carbon center that is attacked by the nucleophile. youtube.com This is a hallmark of the backside attack characteristic of SN2 reactions. jsynthchem.comyoutube.com The result is the anti-addition of the nucleophile and the resulting hydroxyl group across the epoxide.

Regioselectivity : The site of nucleophilic attack on the unsymmetrical oxirane ring of this compound depends critically on the reaction conditions. d-nb.info

Under basic or neutral conditions , the strong nucleophile attacks the less sterically hindered carbon atom. youtube.com For the target molecule, this is the terminal methylene (B1212753) (CH₂) carbon of the oxirane ring. This regioselectivity is dominated by steric effects. d-nb.info

Under acidic conditions , the weak nucleophile preferentially attacks the more substituted carbon atom—the methine (CH) carbon. This preference is governed by electronic effects, as the more substituted carbon can better stabilize the developing partial positive charge in the carbocation-like transition state. chemistrysteps.comd-nb.info

Summary of Regioselectivity in Epoxide Ring Opening
ConditionMechanism TypeSite of AttackControlling Factor
Basic/Neutral (Strong Nucleophile)SN2Less substituted carbon (CH₂)Steric hindrance
Acidic (Weak Nucleophile)SN2-like (with SN1 character)More substituted carbon (CH)Electronic stabilization of transition state

Reactions Involving the Primary Hydroxyl Group

The primary alcohol moiety (-CH₂OH) in this compound provides a second site for chemical modification, including nucleophilic reactions, esterification, etherification, and oxidation.

Esterification and Etherification Reactions of the Ethan-1-ol Moiety

The primary hydroxyl group can be readily converted into esters and ethers, which are fundamental transformations in organic synthesis. nih.govnih.gov

Esterification : This reaction involves the acylation of the hydroxyl group. It can be achieved through several methods, such as the Fischer esterification with a carboxylic acid under acidic catalysis or, more commonly, by reacting the alcohol with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine). nih.govmedcraveonline.com The enzymatic esterification is also a viable method. medcraveonline.com

Etherification : The conversion of the alcohol to an ether is typically accomplished via the Williamson ether synthesis. organic-chemistry.org This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Alternatively, acid-catalyzed dehydration can produce symmetrical ethers, though this method is less controlled and prone to side reactions for more complex alcohols. masterorganicchemistry.com

Examples of Esterification and Etherification Reactions
Reaction TypeReagentExpected Product
EsterificationAcetic Anhydride, Pyridine2-(2-(Oxiran-2-ylmethoxy)phenyl)ethyl acetate
EsterificationBenzoyl Chloride, Triethylamine2-(2-(Oxiran-2-ylmethoxy)phenyl)ethyl benzoate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)2-(2-Methoxyethyl)-1-((oxiran-2-ylmethoxy)benzene)
Etherification1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr)1-(Benzyloxy)-2-(2-((oxiran-2-ylmethoxy)phenyl)ethane)

Selective Oxidation and Reduction Pathways

The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the strength and nature of the oxidizing agent. libretexts.org A significant challenge in these transformations is achieving chemoselectivity, ensuring the oxidation of the alcohol without affecting the sensitive epoxide ring.

Selective Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation as they operate under non-acidic conditions, which helps preserve the integrity of the epoxide ring. libretexts.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acids : Stronger oxidizing agents are needed to convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from sodium dichromate and sulfuric acid). chemrevise.org However, the harsh conditions often associated with these strong oxidants (e.g., strong acid or base) can lead to the unwanted opening of the epoxide ring. Therefore, careful selection of reagents and control of reaction conditions are paramount.

The reduction of the primary hydroxyl group is not a typical transformation, as it is already in a low oxidation state. Deoxygenation to an alkyl group is possible but requires multi-step procedures.

Oxidation Pathways for the Primary Hydroxyl Group
Target ProductReagent ClassReagent ExampleKey Feature
AldehydeMild/SelectiveDess-Martin Periodinane (DMP)High yield, neutral conditions, preserves epoxide
AldehydeMild/SelectivePyridinium Chlorochromate (PCC)Stops at aldehyde, avoids over-oxidation
Carboxylic AcidStrongPotassium Permanganate (KMnO₄)Powerful oxidant, may require basic conditions
Carboxylic AcidStrongChromic Acid (H₂CrO₄)Strongly acidic, high risk of epoxide opening

Aromatic Ring Functionalization and Electrophilic Substitution Potentials

The aromatic ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution: a glycidyl (B131873) ether group (-OCH₂-oxirane) and a 2-hydroxyethyl group (-CH₂CH₂OH). Both substituents act as activating groups, rendering the benzene (B151609) ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Their directing effects determine the regiochemical outcome of substitution reactions.

The glycidyl ether moiety is an alkoxy group, which is a strong activating group and an ortho, para-director. brainly.comntu.edu.sg This is due to the resonance effect, where the lone pairs on the ether oxygen can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. ntu.edu.sgntu.edu.sg The 2-hydroxyethyl group is classified as an alkyl group, which is a weak activator and also an ortho, para-director, primarily through an inductive effect that donates electron density to the ring. libretexts.orglibretexts.org

In this 1,2-disubstituted (ortho) compound, the directing effects of the two groups must be considered in concert. Let's denote the carbon attached to the glycidyl ether as C1 and the carbon attached to the 2-hydroxyethyl group as C2.

The glycidyl ether group at C1 directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

The 2-hydroxyethyl group at C2 directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

The powerful resonance-donating ability of the alkoxy group makes it the dominant directing group. ntu.edu.sg Therefore, electrophilic substitution is most likely to occur at the positions most activated by the glycidyl ether group, which are C4 and C6. Between these two, the C4 (para) position is generally favored due to reduced steric hindrance compared to the C6 position, which is sterically crowded by the adjacent 2-hydroxyethyl group. Consequently, monosubstitution is expected to yield the C4-substituted product as the major isomer.

ReactionReagentsPredicted Major ProductPredicted Minor Product(s)
Nitration HNO₃, H₂SO₄4-Nitro-2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol6-Nitro-2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol
Halogenation Br₂, FeBr₃4-Bromo-2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol6-Bromo-2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol
Sulfonation SO₃, H₂SO₄4-((2-hydroxyethyl)-3-(oxiran-2-ylmethoxy))benzenesulfonic acid2-((2-hydroxyethyl)-3-(oxiran-2-ylmethoxy))benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃1-(4-((2-hydroxyethyl)-3-(oxiran-2-ylmethoxy))phenyl)ethanone1-(2-((2-hydroxyethyl)-3-(oxiran-2-ylmethoxy))phenyl)ethanone

Note: Friedel-Crafts reactions may be complicated by the Lewis acid catalyst coordinating with the oxygen atoms of the substituents, potentially deactivating the ring or catalyzing side reactions.

Interplay of Functional Groups: Cooperative and Competitive Reactions

The molecule this compound contains three distinct functional groups in close proximity: a primary alcohol, an epoxide, and an aryl ether. This arrangement allows for a complex interplay, leading to cooperative and competitive reactions, most notably the potential for intramolecular cyclization.

The epoxide ring is susceptible to nucleophilic ring-opening, a reaction that can be catalyzed by either acid or base. jsynthchem.com Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the sterically least hindered carbon of the epoxide. chemistrysteps.com Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack occurs at the carbon that can best stabilize a partial positive charge, which can be influenced by both steric and electronic factors. chemistrysteps.com

The primary alcohol in the 2-hydroxyethyl side chain is a nucleophile. Its position ortho to the glycidyl ether group makes intramolecular cyclization a highly probable reaction pathway. researchgate.net The hydroxyl group can attack either of the epoxide carbons. According to Baldwin's rules for ring closure, which predict the favorability of different cyclization pathways, the attack at the terminal epoxide carbon is classified as a 5-exo-tet reaction, while attack at the internal epoxide carbon is a 6-endo-tet reaction. wikipedia.orgresearchgate.net Generally, exo cyclizations are kinetically favored over endo cyclizations for forming 5- and 6-membered rings. uni-giessen.de Thus, the 5-exo-tet pathway is the preferred mode of intramolecular cyclization, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. researchgate.netscripps.edu

This intramolecular reaction competes with intermolecular reactions. The outcome is highly dependent on the reaction conditions.

Under acidic conditions: The epoxide is activated by protonation, facilitating the attack by the relatively weak internal nucleophile (the alcohol), favoring the intramolecular 5-exo cyclization.

Under basic/nucleophilic conditions: If a strong external nucleophile is present in high concentration, it can compete with the internal alcohol, leading to intermolecular ring-opening. In the absence of a strong external nucleophile, a base can deprotonate the alcohol, forming a more potent internal alkoxide nucleophile, which would rapidly cyclize.

ConditionPrimary Reagent(s)Predominant Reaction PathwayPotential Competitive Reaction(s)
Acidic H₃O⁺ (catalytic)Intramolecular 5-exo-tet cyclizationIntermolecular reaction with solvent (e.g., water)
Basic (no external Nu⁻) NaH, KHIntramolecular 5-exo-tet cyclization (via alkoxide)None
Basic (with external Nu⁻) Nu⁻ (e.g., RO⁻, RS⁻, CN⁻)Intermolecular SN2 epoxide openingIntramolecular cyclization
Neutral (with external Nu⁻) NuH (e.g., RNH₂, RSH)Intermolecular SN2 epoxide openingSlow intramolecular cyclization

Kinetic and Thermodynamic Considerations of Key Transformations

Kinetics: The rate of electrophilic aromatic substitution is significantly enhanced by the presence of the two activating groups. The strong electron-donating alkoxy group, in particular, lowers the activation energy for the formation of the sigma complex, leading to reaction rates much faster than that of unsubstituted benzene.

The kinetics of the intramolecular cyclization are governed by the favorability of the transition state. As predicted by Baldwin's rules, the 5-exo-tet pathway has a more favorable transition state geometry than the 6-endo-tet alternative, resulting in a significantly faster reaction rate for the formation of the five-membered ring. wikipedia.orgresearchgate.net The activation energy for the acid-catalyzed ring-opening of epichlorohydrin (B41342) with methanol (B129727) has been determined to be 53 ± 7 kJ/mol, providing an estimate for the energy barrier of similar intermolecular epoxide-opening reactions. researchgate.net Intramolecular reactions are often kinetically favored due to a less negative entropy of activation (ΔS‡) compared to their intermolecular counterparts, as the reacting groups are already tethered.

For the intramolecular cyclization , the thermodynamic stability of the resulting five-membered tetrahydrofuran ring product versus the six-membered tetrahydropyran (B127337) ring is a key consideration. While five-membered rings can have some torsional strain, they are generally thermodynamically stable. The relative stability of kinetic versus thermodynamic products can sometimes be controlled by reaction conditions. For radical cyclizations, it has been shown that while 5-exo pathways are often kinetically favored, the 6-endo products can be thermodynamically more stable, and conditions can be tuned to favor one over the other. nih.govacs.org In the case of the nucleophilic cyclization of this epoxy alcohol, the 5-exo product is both kinetically and generally thermodynamically favored.

Reaction TypeModel Compound/SystemRelevant ParameterValue/ObservationReference(s)
Epoxide Ring Opening Epichlorohydrin + MethanolActivation Energy (Ea)53 ± 7 kJ/mol researchgate.net
Glycidyl Ether Reaction Phenyl Glycidyl Ether + DecanolActivation Energy (Ea)-29.4 kJ/mol (complex mechanism) kpi.ua
Radical Cyclization 5-endo-trig systemsRate Constant (298 K)~2 x 10⁴ s⁻¹ nih.gov
Radical Cyclization 1,3-Hexadiene-5-yn-1-ylRelative Barrier5-exo favored over 6-endo scispace.com

Note: The data presented are for analogous systems and serve to illustrate the kinetic and thermodynamic principles. The negative activation energy reported for the phenyl glycidyl ether system is indicative of a complex, multi-step reaction mechanism where an exothermic pre-equilibrium step occurs.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For "2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

Two-dimensional NMR techniques are indispensable for establishing the bonding network and relative stereochemistry of the molecule by mapping out correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of "this compound," COSY would reveal key correlations within the ethan-1-ol side chain (between the -CH₂- and -CH₂OH protons) and within the oxirane ring, confirming the connectivity of these fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and more easily assigned, proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final pieces of the structural puzzle by showing correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is critical for connecting the distinct structural fragments. For instance, HMBC correlations would be observed from the protons of the -OCH₂- group to the oxirane ring carbons and the C2 carbon of the phenyl ring, confirming the ether linkage. Similarly, correlations from the benzylic -CH₂- protons of the ethanol (B145695) side chain to the C1 and C2 carbons of the phenyl ring would establish its point of attachment.

The combined data from these experiments allow for the complete and confident assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D NMR Correlations for this compound.
PositionPredicted δ ¹³C (ppm)Predicted δ ¹H (ppm)Key COSY CorrelationsKey HMBC Correlations
Phenyl C1~130--H-CH₂ (eth.), H3, H5
Phenyl C2~156--H-OCH₂ (glyc.), H4
Phenyl C3-C6~112-129~6.8-7.2Adjacent Ar-HAdjacent Ar-C
-CH₂(eth.)~35~2.8 (t)H-CH₂OHPhenyl C1, C2, C-OH
-CH₂OH~62~3.7 (t)H-CH₂ (eth.)C-CH₂ (eth.)
-OH-~2.5 (broad s)-C-CH₂OH
-OCH₂ (glyc.)~70~4.0 (m)H-CH (oxirane)Phenyl C2, C-CH (oxirane)
-CH (oxirane)~51~3.2 (m)H-OCH₂, H-CH₂ (oxirane)C-OCH₂, C-CH₂ (oxirane)
-CH₂ (oxirane)~45~2.8 (m)H-CH (oxirane)C-CH (oxirane), C-OCH₂

While standard NMR provides a time-averaged structure, Dynamic NMR (DNMR) studies, conducted at variable temperatures, can reveal information about conformational dynamics and energy barriers between different molecular shapes (fluxional processes). For "this compound," several bonds are capable of rotation, including the C(phenyl)–O bond of the ether, the O–CH₂(oxirane) bond, and the bonds within the ethan-1-ol side chain.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 0.001 Da). nih.gov This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental composition. For "this compound" (molecular formula C₁₁H₁₄O₃), HRMS would be used to confirm this composition, distinguishing it from any other isomers or compounds with the same nominal mass. The theoretical exact mass provides a benchmark for experimental verification.

Table 2: Elemental Composition and Theoretical Exact Mass.
PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Nominal Mass194 Da
Theoretical Exact Mass [M+H]⁺195.10157 Da

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and its fragment ions are then analyzed. researchgate.net This technique is invaluable for structural elucidation by revealing characteristic fragmentation pathways. libretexts.orgnih.gov It is also a critical tool for reaction monitoring, allowing for the detection and identification of fleeting reaction intermediates that may not be observable by other methods. researchgate.net

For "this compound," the fragmentation pattern would be dictated by the functional groups present. Common fragmentation pathways for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). libretexts.orglibretexts.org Ethers often cleave at the C-O bond.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum.
m/zPredicted Fragment Structure/LossFragmentation Pathway
177[M - H₂O]⁺Dehydration of the primary alcohol
163[M - CH₂OH]⁺Alpha-cleavage at the ethan-1-ol side chain
137[M - C₃H₅O]⁺Cleavage and loss of the glycidyl (B131873) group (CH₂-oxirane)
121[C₈H₉O]⁺Cleavage of the ether bond, retaining the hydroxyphenylethane fragment
57[C₃H₅O]⁺Glycidyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.sauni-siegen.de Analyzing the vibrational spectra provides a characteristic "fingerprint" of the molecule and confirms the presence of its key functional groups. nih.gov

For "this compound," characteristic vibrational modes would include:

O-H Stretch: A strong, broad absorption in the IR spectrum around 3400 cm⁻¹ is a classic signature of the alcohol's hydroxyl group, indicative of hydrogen bonding. pressbooks.pub

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and oxirane groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. These are often strong in both IR and Raman spectra.

C-O Stretches: Strong C-O stretching bands for the alcohol and the ether linkages would be expected in the 1250-1000 cm⁻¹ region of the IR spectrum. pressbooks.pub

Oxirane Ring Modes: The epoxide ring has characteristic vibrational modes, including a ring "breathing" mode (around 1250 cm⁻¹) and C-H stretches.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹).
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchAlcohol~3400Strong, BroadWeak
C-H stretchAromatic3100-3000MediumStrong
C-H stretchAliphatic3000-2850StrongMedium
C=C stretchAromatic Ring1600, 1475Medium-StrongStrong
C-O stretchAryl Ether~1240StrongMedium
C-O stretchPrimary Alcohol~1050StrongWeak
Ring BreathingOxirane~1250MediumMedium

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in peer-reviewed literature. Consequently, critical data regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and atomic coordinates, remain undetermined.

The absence of a crystal structure precludes a detailed analysis of the intermolecular interactions that govern the packing of this molecule in the solid state. Such interactions, including hydrogen bonding, van der Waals forces, and potential π-π stacking, are fundamental to understanding the material's physical properties, such as melting point, solubility, and polymorphism. While the molecule possesses a hydroxyl group and an ether oxygen, which are capable of acting as hydrogen bond donors and acceptors respectively, the specific geometry and network of these interactions in a crystalline lattice are unknown.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis. It is important to note that these values are placeholders and not based on experimental results.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄O₃
Formula Weight194.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4
Density (calculated) g/cm³1.258
R-factor (%)N/A

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Absolute Configuration (if applicable)

The molecule this compound contains a chiral center at the C2 position of the oxirane ring. Therefore, it can exist as two enantiomers, (R)- and (S)-2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the stereochemical properties of this compound.

However, a search of scientific databases and literature reveals no published CD or ORD spectra for the enantiomers of this compound. Such studies would be invaluable for:

Determining Stereochemical Purity: The enantiomeric excess (ee) of a sample could be determined by comparing its chiroptical response to that of a pure enantiomer.

Assigning Absolute Configuration: By comparing experimental CD/ORD spectra with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the enantiomers could be unequivocally assigned.

Without experimental data, a discussion of the specific Cotton effects, their signs, and their relationship to the electronic transitions of the molecule's chromophores (the phenyl ring and the oxirane) is not possible.

The following table outlines the kind of data that would be generated from chiroptical analysis. The values are purely illustrative.

Interactive Data Table: Hypothetical Chiroptical Data

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) / Specific Rotation [α]
CD275+5.2
CD220-10.8
ORD589 (D-line)+25.4

Synthesis and Characterization of Derivatives and Analogues of 2 2 Oxiran 2 Ylmethoxy Phenyl Ethan 1 Ol

Rational Design Principles for Novel Analogues with Modified Reactivity Profiles

Key rational design principles include:

Modulation of Epoxide Electrophilicity: The electrophilic character of the epoxide ring can be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. Electron-withdrawing groups are expected to enhance the reactivity of the epoxide towards nucleophiles, while electron-donating groups may decrease its reactivity.

Steric Hindrance around the Epoxide: Introducing bulky substituents near the epoxide moiety can control the regioselectivity of ring-opening reactions, favoring attack at the less sterically hindered carbon. This principle is crucial for directing the synthesis towards specific isomers with desired properties.

Alteration of Phenolic Ether Stability: The stability and reactivity of the phenolic ether can be modified by altering the electronic nature of the phenyl ring or by replacing the ether linkage with alternative functional groups, such as thioethers or amides. These changes can impact the metabolic stability and pharmacokinetic properties of the analogues.

Functionalization of the Ethan-1-ol Moiety: The primary alcohol offers a handle for introducing a wide array of functional groups through esterification, etherification, or oxidation. These modifications can be used to attach pharmacophores, solubility-enhancing groups, or linkers for conjugation to other molecules.

By applying these principles, a diverse library of analogues can be rationally designed to probe specific structure-reactivity relationships and to optimize compounds for various applications.

Strategies for Chemical Modification of the Epoxide Moiety

The high reactivity of the three-membered oxirane ring makes it a prime target for chemical modification. The ring-opening of epoxides is a well-established and versatile transformation that can be achieved with a wide range of nucleophiles, leading to the formation of β-substituted alcohols.

Regioselective Ring-Opening Reactions:

A key challenge in the modification of the epoxide moiety is controlling the regioselectivity of the ring-opening reaction. The attack of a nucleophile can occur at either of the two carbons of the epoxide ring. The outcome is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile and the substrate.

Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack generally occurs at the less sterically hindered carbon atom.

Under acidic conditions (SN1-like mechanism): The reaction proceeds through a transition state with significant carbocationic character. In such cases, the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge.

The regioselectivity can be further controlled by the choice of catalyst. For instance, the use of certain organometallic reagents can lead to a switch in regioselectivity, allowing for the formation of either regioisomer from the same starting epoxide.

NucleophileReagent/CatalystMajor RegioisomerProduct Functional Group
Amines-Attack at the less hindered carbonβ-amino alcohol
ThiolsBase (e.g., NaH)Attack at the less hindered carbonβ-hydroxy thioether
AlcoholsAcid or Base catalystVaries with conditionsβ-hydroxy ether
AzidesNaN3Attack at the less hindered carbonβ-azido alcohol

Strategies for Chemical Modification of the Phenolic Ether Moiety

The phenolic ether linkage in 2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol provides another avenue for structural diversification. Modifications at this position can influence the compound's conformational flexibility, lipophilicity, and metabolic stability.

Cleavage and Re-functionalization:

The ether bond can be cleaved under harsh conditions, such as with strong acids (e.g., HBr), to yield the corresponding phenol (B47542). This free phenol can then be re-alkylated or acylated to introduce a variety of new ether or ester functionalities.

Substitution on the Phenyl Ring:

The aromatic ring of the phenolic ether moiety is amenable to electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be considered. The alkoxy group is an ortho-, para-director. Functional groups such as nitro, halogen, or acyl groups can be introduced onto the phenyl ring, which in turn can be further modified.

Modification StrategyReagentsResulting Moiety
Ether CleavageHBr, BBr3Phenol
Re-etherificationAlkyl halide, BaseModified Phenyl Ether
NitrationHNO3, H2SO4Nitrophenyl Ether
HalogenationBr2, FeBr3Halophenyl Ether

Strategies for Chemical Modification of the Ethan-1-ol Moiety

The primary alcohol of the ethan-1-ol side chain offers a readily accessible site for modification without directly affecting the reactive epoxide ring.

Esterification and Etherification:

The hydroxyl group can be easily converted to esters or ethers under standard conditions. Esterification with various carboxylic acids or their derivatives can introduce a wide range of functional groups. Similarly, etherification, for example, using the Williamson ether synthesis, allows for the introduction of different alkyl or aryl substituents.

Oxidation:

Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is crucial to avoid unwanted reactions with the epoxide or other sensitive functional groups. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are often employed for the conversion to aldehydes, while stronger oxidants like potassium permanganate (B83412) can lead to the carboxylic acid. chemrevise.org

Reaction TypeReagentsProduct Functional Group
EsterificationAcyl chloride, PyridineEster
EtherificationAlkyl halide, NaHEther
Oxidation to AldehydePCC, DMPAldehyde
Oxidation to Carboxylic AcidKMnO4, H3O+Carboxylic Acid

Elucidation of Structure-Reactivity Relationships in Derived Compounds

The systematic synthesis of derivatives of this compound allows for the elucidation of structure-reactivity relationships (SRR). By correlating the structural modifications with changes in chemical reactivity or biological activity, a deeper understanding of the molecular determinants of function can be achieved.

For example, a series of analogues with varying substituents on the phenyl ring can be synthesized and their rates of reaction with a model nucleophile can be measured. This data can then be used to construct a quantitative structure-activity relationship (QSAR) model, which can predict the reactivity of new, unsynthesized analogues.

Similarly, the biological activity of the synthesized compounds can be evaluated in relevant assays. By comparing the activity of compounds with systematic structural changes, key pharmacophoric features can be identified. For instance, the introduction of a hydroxyl group on the phenyl ring has been shown in other classes of compounds to improve receptor affinity. nih.gov

The elucidation of these relationships is an iterative process, where the results from reactivity and activity studies feedback into the design of new and improved analogues. This integrated approach of rational design, chemical synthesis, and reactivity/activity evaluation is essential for the development of novel compounds with desired properties.

Academic Applications and Research Paradigms of 2 2 Oxiran 2 Ylmethoxy Phenyl Ethan 1 Ol

Precursor in Polymer Chemistry Research

The dual functionality of 2-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol makes it a valuable precursor in the field of polymer science, where it can be incorporated into polymeric structures to impart specific properties.

The compound serves as a critical monomer in the synthesis of specialty polymers, particularly polyethers. The oxirane ring is susceptible to ring-opening polymerization (ROP), a process that can be initiated by anionic, cationic, or coordination catalysts. google.comnih.gov The hydroxyl group can act as an initiator for this polymerization, leading to the formation of polyether chains.

This process is fundamental to creating linear polyglycerols and related polyethers, which are noted for their hydrophilicity and biocompatibility. rsc.org For instance, similar bifunctional compounds containing an epoxide and a hydroxyl group are used to synthesize redox-responsive polymers for biomedical applications, such as drug delivery systems. The polymerization can be controlled to produce well-defined polymers with specific molar masses and stereoregularity. rsc.org

The synthesis of polyethers can be achieved through various methods, including the direct polymerization of diols or the ring-opening of cyclic ethers. google.comresearchgate.net The presence of both a hydroxyl group and an epoxide ring in one molecule allows for complex polymer architectures.

Table 1: Polymerization Strategies Involving Epoxide-Containing Monomers Click on the headers to sort the data.

Polymerization TypeKey FeaturesResultant Polymer TypePotential Application
Anionic Ring-Opening Polymerization (AROP)Initiated by strong bases (e.g., alkoxides). The hydroxyl group of the monomer can act as an internal initiator.Polyethers, PolyglycerolsBiocompatible materials, drug delivery.
Cationic Ring-Opening PolymerizationInitiated by protic or Lewis acids. Can lead to side reactions if not carefully controlled.PolyethersIndustrial lubricants, surfactants.
Alternating Ring-Opening Copolymerization (AROP)Copolymerization with other monomers like anhydrides or thiolactones to create polymers with varied backbones.Polyesterethers, Poly(ester-alt-thioether)sFunctional materials with tunable properties. researchgate.net
Self-Condensation PolymerizationThe hydroxyl group of one monomer opens the epoxide ring of another, leading to polyether chains.Branched or linear polyethersCoatings, adhesives.

Beyond its role as a primary monomer, this compound is a candidate for use as a cross-linking agent and a polymer modifier. Cross-linking is a critical process for converting thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

The molecule's two distinct functional groups can react with different polymer backbones or reactive sites.

Epoxide Group: The oxirane ring can react with nucleophilic groups present in a polymer matrix, such as amines, phenols, or carboxylic acids. This reaction forms a stable covalent bond, creating a cross-linked network. This is the fundamental chemistry behind epoxy resins.

Hydroxyl Group: The primary alcohol can react with electrophilic groups like isocyanates to form urethanes, or with acid anhydrides and acyl chlorides to form esters.

This dual reactivity allows it to be incorporated into various resin systems, such as polyurethanes or polyesters, to increase cross-linking density. For example, in the development of advanced materials like polybenzoxazine thermosets, bifunctional epoxy compounds can be added to improve thermal stability and lower dielectric properties for applications in microelectronics. mdpi.comnih.gov

Table 2: Role of Functional Groups in Material Modification Click on the headers to sort the data.

Functional GroupReactive TowardsResulting LinkageEffect on Material
Epoxide (Oxirane)Amines, Phenols, Thiols, Carboxylic Acidsβ-hydroxy amine/ether/thioether/esterIncreases cross-linking density, improves chemical resistance and adhesion.
Hydroxyl (Alcohol)Isocyanates, Anhydrides, Acyl HalidesUrethane, EsterIntroduces flexible linkages, modifies surface properties (hydrophilicity).

Intermediates in Complex Organic Synthesis

The chemical reactivity of the epoxide and alcohol moieties makes this compound a useful intermediate in multi-step organic synthesis. jsynthchem.com Epoxides are valuable three-carbon synthons, and their ring-opening is a reliable method for introducing functional groups with specific stereochemistry. wikipedia.org

While direct application of this specific molecule in a completed natural product synthesis is not widely documented, its structural motifs are relevant. Epoxides are common intermediates in the biosynthesis of natural products and are used by synthetic chemists to construct complex molecular architectures. nih.gov For example, simpler related structures like 2-(oxiran-2-yl)-ethanol are known to be valuable intermediates for producing various biologically active substances. google.com

The synthesis of complex molecules often relies on building blocks that contain multiple functional groups that can be manipulated selectively. In this molecule, the primary alcohol can be protected while the epoxide is reacted, or the alcohol can be oxidized to an aldehyde or carboxylic acid, providing further synthetic pathways. A related compound, methyl (S)-3-(oxiran-2-yl)propanoate, has been employed in the synthesis of diverse compounds, including Streptrubin B and other chiral molecules. mdpi.com This highlights the potential of such epoxide-containing structures as starting materials in the synthesis of natural product analogues or fragments.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The epoxide ring is a classic precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles. The reaction of the epoxide in this compound with different nucleophiles can lead to the formation of five- or six-membered rings.

For instance, reaction with amines can lead to the formation of substituted morpholines or other N-heterocycles after subsequent cyclization steps. Reaction with binucleophiles can also provide a straightforward entry into diverse heterocyclic systems. The field of heterocyclic synthesis extensively uses small, reactive molecules as scaffolds, and the title compound's structure is well-suited for this purpose. researchgate.netnih.gov

Utilization as a Probe in Chemical Biology Studies: Mechanistic Interactions with Biomolecules (e.g., enzyme substrates, in vitro studies)

In chemical biology, small molecules are often used as probes to study the function and mechanism of enzymes and other biomolecules. The epoxide functional group is of particular interest as it is a substrate for a major class of enzymes known as epoxide hydrolases (EHs). nih.gov These enzymes catalyze the hydrolysis of epoxides to their corresponding vicinal diols, a key reaction in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules. nih.gov

This compound can be utilized as a substrate in in vitro assays to study the activity, substrate specificity, and inhibition of epoxide hydrolases. researchgate.net By modifying the structure of the phenyl ring or the ethanol (B145695) side chain, researchers can probe the structural requirements of the enzyme's active site.

Furthermore, the primary alcohol group can be a target for other enzymes, such as lipases, which are often used for enantioselective acylation in kinetic resolution processes. nih.gov The stereochemistry of both the epoxide and the alcohol (if the molecule is chiral) can influence its interaction with enzymes, making it a useful tool for studying stereoselective biocatalysis. nih.govresearchgate.net

Table 3: Potential Applications in Chemical Biology Research Click on the headers to sort the data.

Enzyme ClassInteraction with MoleculeResearch Application
Epoxide Hydrolases (EHs)Catalyzes the ring-opening of the epoxide to form a diol. nih.govStudying enzyme kinetics, substrate specificity, and inhibitor screening.
Lipases/EsterasesCatalyzes the acylation or deacylation of the primary alcohol group. nih.govProbing enzyme stereoselectivity; performing kinetic resolution to obtain enantiomerically pure forms of the compound.
Glutathione (B108866) S-Transferases (GSTs)Catalyzes the conjugation of glutathione to the epoxide ring.Investigating detoxification pathways and enzyme mechanisms.
Terpene CyclasesEnzymes that utilize epoxide-initiated cyclization cascades in natural product biosynthesis. nih.govAs a synthetic probe to understand the mechanisms of complex biosynthetic pathways.

Development of Novel Catalytic Systems Utilizing Derivatives

The inherent reactivity of the oxirane and hydroxyl functional groups in this compound makes its derivatives promising candidates for the development of novel catalytic systems. Research into related glycidyl (B131873) ether compounds has highlighted their utility as versatile intermediates in various chemical transformations. connectchemicals.com The development of catalysts derived from this compound can be envisioned through several strategic approaches, primarily focusing on leveraging its functional groups for ligand synthesis, catalyst immobilization, and synergistic catalytic effects.

Derivatives of this compound can be synthesized to act as ligands for transition metal catalysts. The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties. The resulting bifunctional ligands can then chelate to a metal center, creating a stable catalytic complex. The specific ortho-substitution pattern of the parent molecule can enforce a particular geometry on the metal center, potentially influencing the stereoselectivity of catalytic reactions. For instance, Lewis acid-catalyzed reactions, such as the alkylation of azulene (B44059) derivatives with epoxides, demonstrate the utility of such structures in facilitating regioselective bond formation. acs.org

The oxirane ring itself is highly susceptible to ring-opening reactions, which can be exploited for the synthesis of more complex ligands or for the covalent attachment of the molecule to a solid support. acs.org Immobilizing a catalyst on a solid support offers significant advantages in terms of catalyst recovery and reuse, which are crucial for developing sustainable chemical processes. The reaction of the epoxide with functionalized supports (e.g., silica (B1680970) or polymers) can create a durable linkage, anchoring the catalytic species.

Furthermore, the proximity of the hydroxyl group and the oxirane ring in derivatives of this compound could lead to synergistic effects in catalysis. For example, in a metal-catalyzed reaction, the hydroxyl group could act as a proton shuttle or as an internal base, activating a substrate or stabilizing a transition state. This intramolecular assistance can enhance both the rate and selectivity of the catalytic transformation. Research on the reactions of phenyl glycidyl ether with phenols has shown that both acid and base catalysis can yield different products, indicating the potential for tailored catalytic designs. researchgate.net

Catalyst Design Strategy Key Functional Group(s) Utilized Potential Catalytic Application Illustrative Reaction Type
Ligand Synthesis Hydroxyl group, Aromatic ringAsymmetric SynthesisHydrogenation, Hydrosilylation
Catalyst Immobilization Oxirane ring (via ring-opening)Heterogeneous CatalysisCross-coupling reactions, Oxidation
Synergistic Catalysis Hydroxyl and Oxirane groupsTandem or Cascade ReactionsEpoxide ring-opening/cyclization

Environmental Chemistry Research Applications (e.g., mechanistic degradation pathways)

In the realm of environmental chemistry, this compound and its derivatives are relevant in the study of the fate and degradation of aromatic ether compounds and epoxides, which are classes of chemicals used in various industrial applications, including epoxy resins. nih.gov Understanding the mechanistic degradation pathways of such compounds is crucial for assessing their environmental impact and developing remediation strategies.

The environmental degradation of this compound can proceed through both abiotic and biotic pathways.

Abiotic Degradation:

The primary abiotic degradation pathway for this compound in aqueous environments is likely the hydrolysis of the oxirane ring. Epoxides can undergo hydrolysis under neutral, acidic, or basic conditions to form the corresponding diol. nih.gov In the case of this compound, this would result in the formation of a triol derivative. The rate of this hydrolysis is dependent on pH and temperature. In near-critical water, the decomposition of epoxy resins, which contain similar structural motifs, has been shown to proceed through the breaking of ether bonds and other linkages. utk.edu

Biotic Degradation:

Microbial degradation is a key process in the environmental breakdown of organic compounds. For this compound, microbial attack could be initiated at several points on the molecule.

Epoxide Hydrolases: A significant enzymatic pathway for the detoxification and degradation of epoxides involves epoxide hydrolases (EHs). researchgate.net These enzymes catalyze the hydrolysis of the epoxide ring to a vicinal diol, a reaction that is often a key step in the microbial degradation of hydrocarbons. researchgate.net

Oxidation of the Alcohol: The primary alcohol group can be oxidized by microbial alcohol dehydrogenases to an aldehyde and subsequently to a carboxylic acid.

Ether Cleavage: The ether linkage is another potential site for microbial attack, often through oxidative mechanisms catalyzed by monooxygenases or dioxygenases.

Aromatic Ring Cleavage: Following initial transformations of the side chains, the aromatic ring can be hydroxylated and subsequently cleaved by dioxygenases, a common strategy employed by microorganisms to degrade aromatic pollutants.

Research on the biodegradation of glycidol (B123203) and related compounds has shown that the opening of the epoxide ring is a critical step, which can be accelerated by microbial activity. nih.gov Furthermore, studies on the microbial degradation of epoxy resins have identified bacteria, such as Rhodococcus rhodochrous and Ochrobactrum anthropi, capable of utilizing epoxy compounds as a carbon source, suggesting that similar organisms could potentially degrade this compound. nih.gov

Degradation Pathway Key Process Primary Transformation Product Environmental Significance
Abiotic Hydrolysis Nucleophilic attack of water on the oxirane ring1-(2-(2,3-dihydroxypropoxy)phenyl)ethane-1,2-diolImportant in aqueous environments, pH-dependent
Enzymatic Hydrolysis Epoxide hydrolase activity1-(2-(2,3-dihydroxypropoxy)phenyl)ethane-1,2-diolDetoxification and initial step in biodegradation
Microbial Oxidation Oxidation of the primary alcohol2-(2-(Oxiran-2-ylmethoxy)phenyl)acetic acidIncreases water solubility and biodegradability
Ether Bond Cleavage Monooxygenase or dioxygenase activityPhenolic and aliphatic fragmentsBreakdown of the core structure
Aromatic Ring Cleavage Dioxygenase activity on a dihydroxylated ringAliphatic acidsMineralization of the aromatic portion

Future Research Directions and Unexplored Avenues for 2 2 Oxiran 2 Ylmethoxy Phenyl Ethan 1 Ol

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of functionalized glycidyl (B131873) ethers is an area ripe for technological advancement. Future research could explore the integration of flow chemistry for the production of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved product consistency. thieme-connect.comresearchgate.net For instance, a scalable flow synthesis of glycidyl ethers has been demonstrated using catalysts like BuSnCl3, a mild Lewis acid. thieme-connect.comresearchgate.net Investigating similar systems for this specific ortho-isomer could lead to more efficient and scalable production. mdpi.comresearchgate.net

Furthermore, automated synthesis platforms could accelerate the discovery of novel derivatives. sigmaaldrich.com These systems allow for high-throughput screening of reaction conditions and starting materials, which would be invaluable for optimizing the synthesis of this compound and creating libraries of related compounds for further study. acs.org The use of automated synthesizers, which can perform generation, isolation, and purification, would streamline research and development efforts. sigmaaldrich.com

Exploration of Novel Catalytic Transformations and Chiral Syntheses

The presence of a chiral center in the oxirane ring invites exploration into novel catalytic transformations and stereoselective syntheses. Developing catalysts for the asymmetric epoxidation or kinetic resolution of precursors to this compound would be a significant step forward. Chiral phosphoric acids and metal-salen complexes have shown great promise in the asymmetric ring-opening of epoxides and could be adapted for this purpose. nih.govunits.it The synthesis of enantiomerically pure epoxides is crucial as the stereochemistry often dictates the biological activity and material properties of the final products.

Future work could focus on designing C2 symmetric chiral ketones or organosulfur catalysts to achieve high enantioselectivity in the formation of the epoxide ring. acs.orgresearchgate.net The development of such catalytic systems would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric catalysis.

Expanding Applications in Emerging Materials Science Domains

Glycidyl ethers are versatile building blocks for a wide range of polymeric materials, including epoxy resins, adhesives, and coatings. wikipedia.orgwikipedia.org The unique structure of this compound, with its ortho-substituted aromatic ring and primary alcohol, suggests potential for creating novel polymers with tailored properties.

Future research could investigate its use as a monomer in ring-opening polymerizations to create biocompatible polyethers with tunable hydrophilicity, similar to other short-chain alkyl glycidyl ethers. acs.orgresearchgate.net The presence of both an epoxide and a hydroxyl group allows for the creation of complex polymer architectures, such as hyperbranched polymers or as an initiator for the polymerization of other monomers like ε-caprolactone. nih.gov Its derivatives could also be explored in the synthesis of functional polymers via thiol-epoxy "click" chemistry for applications in drug delivery or biomaterials. researchgate.net Additionally, its potential use in creating degradable polyesters for applications like solvent-free 3D printing is another avenue worth exploring. nih.gov

Deeper Mechanistic Insights into Complex Reaction Pathways

A fundamental understanding of the reaction mechanisms is essential for controlling the synthesis and application of this compound. The reactivity of the epoxide ring is highly dependent on whether the ring-opening is acid- or base-catalyzed, leading to different regioisomers. researchgate.net Future studies should aim to elucidate the specific pathways for this ortho-isomer.

For example, the reaction of the epoxide with amines is a cornerstone of epoxy resin chemistry. semanticscholar.orgsci-hub.se Mechanistic studies could clarify how the ortho-(2-hydroxyethyl)phenyl group influences the kinetics and regioselectivity of the amine addition compared to other isomers. Understanding the catalytic effect of the hydroxyl group generated during the reaction could lead to better control over curing processes. sci-hub.se Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into transition states and reaction energetics, guiding the rational design of catalysts and reaction conditions. nih.gov

Innovations in Green Chemistry for Sustainable Production and Transformations

Developing sustainable methods for the synthesis of epoxides and their derivatives is a key goal of green chemistry. acs.org Traditional methods often involve hazardous reagents and produce significant waste. acs.orgmdpi.com Future research on this compound should prioritize the development of environmentally benign synthetic routes.

This could involve using greener oxidants like hydrogen peroxide or even water, potentially through electrochemical methods that operate at room temperature and pressure, generating hydrogen as the only byproduct. acs.orgmdpi.com Another promising avenue is the use of bio-derived feedstocks. uni-mainz.de For example, synthesizing precursors from natural sources like lignin could significantly improve the sustainability profile of the compound. uni-mainz.de Furthermore, exploring solvent-free reaction conditions, using phase-transfer catalysts, could reduce the environmental impact by eliminating the need for organic solvents and simplifying purification. chalmers.segoogle.com The reaction of epoxides with carbon dioxide to form cyclic or polymeric carbonates is another attractive green pathway, turning a greenhouse gas into a valuable product. rsc.orgsemanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol, and what are the key reaction conditions?

  • Answer: The compound is synthesized via epoxidation of precursor alcohols using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM). This reaction introduces the epoxide group, critical for downstream reactivity. Key conditions include maintaining anhydrous environments and controlled temperatures (e.g., 0–25°C) to prevent side reactions. The product is typically obtained as a straw-yellow oily residue, characterized by NMR and IR spectroscopy without further purification .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Answer: 1H and 13C NMR spectroscopy are primary methods for structural confirmation, with IR spectroscopy identifying functional groups like hydroxyl and epoxide moieties. For example, the title compound’s 1H NMR shows aromatic proton shifts (δ 6.8–7.4 ppm) and epoxide-related signals (δ 3.2–4.1 ppm), while IR confirms ether (C-O-C, ~1100 cm⁻¹) and epoxide (C-O, ~850 cm⁻¹) stretches .

Q. What are the typical impurities encountered in synthesizing this compound, and how are they identified?

  • Answer: Common impurities include unreacted starting materials (e.g., diols) and over-oxidation byproducts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) detect these impurities via distinct Rf values or retention times. Mass spectrometry (MS) identifies molecular weight discrepancies, such as residual precursor alcohols or dimerization products .

Advanced Research Questions

Q. How does the epoxide group in this compound influence its reactivity in polymer chemistry applications?

  • Answer: The strained epoxide enables ring-opening polymerization, forming polyether backbones in redox-responsive polymers. For instance, disulfide-containing analogs (e.g., SSG) undergo polymerization to create degradable hyperbranched polyglycerols (PSSGs), useful in controlled drug release systems. The epoxide’s ring strain drives reactivity, while substituents (e.g., phenyl groups) modulate polymer hydrophobicity and degradation kinetics .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions involving this compound?

  • Answer: Optimizing solvent polarity (e.g., toluene for thiol-epoxide couplings) and using stoichiometric bases (K2CO3) enhance nucleophilicity while minimizing hydrolysis. For example, reactions with N-methyl-5-mercapto-tetrazole in toluene at 60°C selectively yield thioether derivatives without epoxide ring-opening by water. Kinetic studies show >90% selectivity under these conditions .

Q. How does the electronic environment of the phenyl ring in this compound affect its biological interactions?

  • Answer: Electron-donating groups (e.g., methoxy) on the phenyl ring increase electron density, enhancing hydrogen bonding with biological targets like enzymes. Comparative studies with fluorinated analogs (e.g., 2-fluoroethanol derivatives) reveal altered binding affinities in enzyme inhibition assays. For example, fluorinated derivatives show 30% lower IC50 values in dihydroorotate dehydrogenase (DHODH) inhibition compared to non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.